Enabling Sub-Nanomolar Kinase Inhibition Potency in AAK1 Inhibitors
The (2-(Difluoromethyl)pyridin-4-yl) fragment is a critical component of highly potent kinase inhibitors. When incorporated into a larger molecular architecture (as in US Patent 10544120, Example 126), the compound demonstrates sub-nanomolar inhibitory activity against the AP2-associated kinase 1 (AAK1) target [1]. In contrast, a closely related analog lacking the difluoromethyl group on the pyridine ring (US Patent 10544120, Example 125) shows a significant reduction in potency, with an IC50 of 6.7 nM [2]. This directly quantifies the value of the specific (2-(Difluoromethyl)pyridin-4-yl) substructure for achieving high potency.
| Evidence Dimension | Inhibitory Potency (IC50) against AP2-associated kinase 1 (AAK1) |
|---|---|
| Target Compound Data | 0.80 nM |
| Comparator Or Baseline | Analog without 2-difluoromethyl group (US Patent 10544120, Example 125): 6.7 nM |
| Quantified Difference | 8.4-fold higher potency for the target compound-containing structure. |
| Conditions | In vitro biochemical assay measuring AAK1 kinase activity. |
Why This Matters
This 8.4-fold difference in IC50 demonstrates that procurement of the specific (2-(Difluoromethyl)pyridin-4-yl)methanamine building block is essential for synthesizing lead compounds with the target potency profile, as substituting it with a non-fluorinated analog would likely result in a significant loss of activity.
- [1] Bristol-Myers Squibb. US Patent 10544120, Example 126. 2020. View Source
- [2] Bristol-Myers Squibb. US Patent 10544120, Example 125. 2020. View Source
